Pyridoxine3,4-dipalmitate

Description

BenchChem offers high-quality Pyridoxine3,4-dipalmitate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridoxine3,4-dipalmitate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C40H73NO7 |

|---|---|

Molecular Weight |

680.0 g/mol |

IUPAC Name |

4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;4-dodecyl-3-tridecylheptanedioic acid |

InChI |

InChI=1S/C32H62O4.C8H11NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(28-32(35)36)29(26-27-31(33)34)24-22-20-18-16-14-12-10-8-6-4-2;1-5-8(12)7(4-11)6(3-10)2-9-5/h29-30H,3-28H2,1-2H3,(H,33,34)(H,35,36);2,10-12H,3-4H2,1H3 |

InChI Key |

LKEIHUMFMSASHK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(CC(=O)O)C(CCCCCCCCCCCC)CCC(=O)O.CC1=NC=C(C(=C1O)CO)CO |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Pyridoxine 3,4-Dipalmitate

Foreword: Beyond Vitamin B6 – Engineering Lipophilicity for Enhanced Bioavailability and Application

Vitamin B6, in its common form as pyridoxine hydrochloride, is a cornerstone of cellular metabolism, acting as a vital water-soluble coenzyme in over 100 enzymatic reactions.[1] Its applications in pharmaceuticals and nutrition are well-established.[2][3] However, the inherent hydrophilicity of pyridoxine presents significant limitations for certain applications, particularly in topical delivery and specialized drug delivery systems, where the ability to traverse lipid-rich biological membranes is paramount.

This guide delves into a strategic modification of the parent vitamin: Pyridoxine 3,4-Dipalmitate . By esterifying the hydroxyl groups at the 3 and 4 positions of the pyridine ring with palmitic acid, a 16-carbon saturated fatty acid, the resulting molecule is transformed into a highly lipophilic entity. This chemical re-engineering dramatically alters its physicochemical properties, unlocking new potential in dermatology, cosmetics, and advanced drug delivery.[4]

This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core physicochemical characteristics of Pyridoxine 3,4-Dipalmitate, the rationale behind its analytical characterization, and insights into its functional applications.

Molecular and Structural Characteristics

Understanding the fundamental structure of Pyridoxine 3,4-Dipalmitate is key to interpreting its behavior. The molecule consists of the central 2-methyl-3-hydroxy-4,5-bis(hydroxymethyl)pyridine core of pyridoxine, with two palmitate chains attached via ester linkages.

-

IUPAC Name: [3-hexadecanoyloxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methyl hexadecanoate[5]

-

CAS Number: 992-42-7[5]

-

Molecular Formula: C₄₀H₇₁NO₅[5]

-

Molecular Weight: 646.0 g/mol [5]

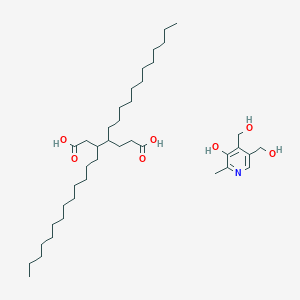

Caption: Molecular structure of Pyridoxine 3,4-Dipalmitate.

Core Physicochemical Properties

The esterification with two long alkyl chains drastically shifts the properties from those of the hydrophilic parent, Pyridoxine HCl.

Physical State and Appearance

Pyridoxine 3,4-dipalmitate presents as a white to off-white crystalline powder and is odorless.[4] This contrasts with Pyridoxine HCl, which also exists as a white crystalline powder but has a slightly sour and bitter taste.[6]

Melting Point

The melting point is a critical indicator of purity and crystalline structure.

-

Reported Melting Point: 88.0 to 92.0 °C[7]

-

Comparison: The parent, Pyridoxine HCl, has a much higher melting point of 205–209 °C (with decomposition).[6] The significant decrease is due to the disruption of the strong intermolecular hydrogen bonding and ionic interactions present in the Pyridoxine HCl crystal lattice by the bulky, non-polar palmitate chains.

Solubility Profile

The most profound change is in solubility. This property dictates the vehicle and formulation choices for its application.

-

Water: Insoluble.[4]

-

Oils/Lipids: Readily soluble.[4]

-

Ethanol: Slightly soluble, with solubility increasing with heat.[4]

-

Other Solvents: Predicted to be soluble in non-polar organic solvents like chloroform and ether, a reversal of the parent compound's profile.[6]

Rationale: The two C16 palmitate chains create a dominant non-polar character, making the molecule highly lipophilic. This is quantified by its high calculated LogP value.

Computed Physicochemical Data

Computational models provide valuable insights into the molecule's behavior in biological systems.

| Property | Pyridoxine 3,4-Dipalmitate | Pyridoxine (Parent) | Significance of Difference |

| Molecular Weight ( g/mol ) | 646.0[5] | 169.18[8] | Substantial increase due to the addition of two palmitate chains. |

| XLogP3 (Lipophilicity) | 14.5[5][7] | -0.6 | A dramatic shift from hydrophilic to highly lipophilic, predicting high affinity for lipid membranes and poor aqueous solubility. |

| Hydrogen Bond Donors | 1[5][7] | 4 | Reduced H-bond donating capacity limits interaction with water. |

| Hydrogen Bond Acceptors | 6[5][7] | 4 | Increased H-bond acceptors (ester carbonyls), but accessibility is sterically hindered by alkyl chains. |

| Rotatable Bond Count | 34[5][7] | 3 | High flexibility due to the long alkyl chains, influencing its interaction with lipid bilayers. |

Stability Profile: A Key Advantage

A primary motivation for creating lipophilic derivatives of vitamins is to enhance their stability in formulations.

-

Photostability: Pyridoxine is known to be sensitive to light.[8] Esterification can offer a degree of protection against photodegradation, although amber or opaque packaging remains a recommendation for formulations.

-

pH Stability & Hydrolysis: Pyridoxine is most stable in a pH range of 5 to 7 and can decompose at pH values below 3 or above 9.[8] Pyridoxine 3,4-dipalmitate is susceptible to hydrolysis back to pyridoxine and palmitic acid under strongly acidic or alkaline conditions. This hydrolysis is a critical aspect of its function as a prodrug, as skin or cellular esterases can cleave the ester bonds to release the active vitamin B6 intracellularly.[9]

Proposed Synthesis and Analytical Characterization Workflow

As a Senior Application Scientist, developing robust synthesis and analysis plans is crucial. While specific industrial synthesis routes are often proprietary, a scientifically sound approach can be designed based on fundamental organic chemistry.

Proposed Synthesis Pathway

The synthesis involves a direct esterification reaction. The choice of reagents is critical to ensure selectivity and high yield.

Sources

- 1. Pyridoxine in aesthetic medicine: why vitamin B6 matters [twinemedicals.com]

- 2. Pyridoxine - Wikipedia [en.wikipedia.org]

- 3. Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester: Synthesis of Vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridoxine Dipalmitate | Vitamin B6 Dipalmitate | Cosmetic Ingredients Guide [ci.guide]

- 5. Pyridoxine 3,4-Dipalmitate | C40H71NO5 | CID 10175530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Vitamin B6 [jxtxpharm.com]

- 7. echemi.com [echemi.com]

- 8. Pyridoxine - vitamin b6 - Cosmacon [cosmacon.de]

- 9. Enzymes of vitamin B6 degradation. Purification and properties of 4- and 5-pyridoxolactonases - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular structure and weight of pyridoxine 3,4-dipalmitate

Technical Whitepaper: Pyridoxine 3,4-Dipalmitate Structural Characterization, Synthesis, and Lipophilic Modification of Vitamin B6

Executive Summary & Molecular Identity

Pyridoxine 3,4-dipalmitate (CAS 992-42-7) represents a critical lipophilic modification of Pyridoxine (Vitamin B6).[1] Unlike the hydrophilic parent molecule, which exhibits poor percutaneous absorption and oxidative instability, the 3,4-dipalmitate ester acts as a stable prodrug. By masking the reactive phenolic hydroxyl at position 3 and the hydroxymethyl group at position 4 with palmitic acid chains, the molecule achieves high lipid solubility, facilitating transport across the stratum corneum. Upon absorption, endogenous esterases hydrolyze the ester bonds, releasing free Pyridoxine for conversion into its active coenzyme form, Pyridoxal 5′-phosphate (PLP).

Table 1: Physicochemical Profile[1]

| Property | Data |

| Systematic Name | [3-hexadecanoyloxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl hexadecanoate |

| Common Name | Pyridoxine 3,4-Dipalmitate |

| CAS Registry Number | 992-42-7 |

| Molecular Formula | C₄₀H₇₁NO₅ |

| Molecular Weight | 646.01 g/mol |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in oils, ethanol, chloroform; Insoluble in water |

| Melting Point | ~88–92 °C (Dependent on polymorph/purity) |

| Lipophilicity (LogP) | ~14.5 (Predicted) |

Structural Analysis & Regiochemistry

The structural integrity of Pyridoxine 3,4-dipalmitate relies on the specific esterification of the pyridine ring substituents. Pyridoxine contains three potential reaction sites:

-

Position 3: Phenolic hydroxyl (Most acidic, highly reactive).[1]

-

Position 4: Hydroxymethyl (Primary alcohol).[1]

-

Position 5: Hydroxymethyl (Primary alcohol).[1]

In the 3,4-dipalmitate derivative, the palmitoyl chains (

Synthetic Pathway & Protocol

The synthesis of Pyridoxine 3,4-dipalmitate is typically achieved via nucleophilic acyl substitution using palmitoyl chloride.[1] To ensure regioselectivity and prevent the formation of the tri-ester (tripalmitate), stoichiometric control and temperature regulation are paramount.

Experimental Protocol

Reagents:

-

Pyridoxine Hydrochloride (PN-HCl)[1]

-

Palmitoyl Chloride (2.1 equivalents)[1]

-

Pyridine (Solvent and Acid Scavenger)[1]

-

Chloroform (

) or Dichloromethane (DCM)[1] -

Anhydrous Sodium Sulfate (

)[1]

Methodology:

-

Preparation of Free Base: Pyridoxine HCl is dissolved in dry pyridine.[1] The pyridine acts as a solvent and neutralizes the HCl salt, exposing the nucleophilic hydroxyl groups.

-

Acylation (Controlled Addition): The solution is cooled to 0°C in an ice bath. Palmitoyl chloride (diluted in minimal DCM) is added dropwise over 60 minutes.[1]

-

Reaction Monitoring: The reaction is stirred at room temperature for 4-6 hours. Progress is monitored via Thin Layer Chromatography (TLC) using Silica gel (Mobile phase: Hexane/EtOAc 7:3).[1]

-

Quenching & Workup: The reaction is quenched with ice-cold water to hydrolyze excess acid chloride.[1] The mixture is extracted with Chloroform.[1]

-

Purification: The organic layer is washed efficiently with 0.1 M HCl (to remove residual pyridine), followed by saturated

and brine. The organic phase is dried over anhydrous -

Recrystallization: The crude solid is recrystallized from ethanol/acetone to yield pure Pyridoxine 3,4-dipalmitate.[1]

Visualization: Synthesis Workflow

Figure 1: Synthetic pathway for the conversion of Pyridoxine to Pyridoxine 3,4-dipalmitate via acyl chloride substitution.

Analytical Characterization

To validate the synthesis of the specific 3,4-isomer, the following analytical checkpoints are required:

-

HPLC Analysis:

-

1H-NMR Spectroscopy (CDCl3):

-

Confirm the presence of two distinct palmitoyl chains (terminal methyl triplets at ~0.88 ppm, methylene envelope at 1.25 ppm).

-

Diagnostic Shift: The methylene protons at position 4 (

-O-CO-R) will show a downfield shift (~5.0-5.2 ppm) compared to free pyridoxine, confirming esterification at this site.[1] The aromatic proton at position 6 will remain a singlet.[1]

-

Mechanism of Action: Prodrug Activation

Pyridoxine 3,4-dipalmitate is biologically inactive until hydrolyzed.[1] Its efficacy depends on the "Flip-Flop" mechanism across the lipid barrier followed by enzymatic cleavage.[1]

-

Permeation: The long fatty acid chains allow the molecule to partition into the lipid matrix of the stratum corneum.[1]

-

Hydrolysis: Upon reaching the viable epidermis or systemic circulation, non-specific esterases (carboxylesterases) cleave the palmitate esters.

-

Bio-activation: The released Pyridoxine is phosphorylated by Pyridoxal Kinase (PDXK) to Pyridoxine 5'-phosphate (PNP), which is then oxidized by Pyridoxamine 5'-phosphate oxidase (PNPO) to Pyridoxal 5'-phosphate (PLP), the active cofactor.[1][2]

Visualization: Metabolic Activation Pathway

Figure 2: Biological activation pathway from lipophilic prodrug to active Vitamin B6 cofactor.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10175530, Pyridoxine 3,4-Dipalmitate.[1] Retrieved from [Link]

Sources

A Technical Guide to Pyridoxine 3,4-Dipalmitate: A Lipophilic Vitamin B6 Pro-Drug

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Pyridoxine 3,4-Dipalmitate, a lipophilic diester of Vitamin B6. Designed for scientists and researchers, this document details the compound's chemical identifiers, physicochemical properties, and the scientific rationale for its synthesis. We explore its primary applications in the cosmetic and dermatological fields, grounded in its enhanced stability and skin permeability compared to its parent molecule, pyridoxine. The guide elucidates the proposed mechanism of action, involving enzymatic conversion to the active form of Vitamin B6 within the skin. Furthermore, a representative experimental protocol for assessing skin permeation is provided to demonstrate a practical application in a research setting.

Core Identification and Chemical Structure

Pyridoxine 3,4-Dipalmitate is a synthetically modified form of pyridoxine (Vitamin B6), where the hydroxyl groups at the 3 and 4 positions of the pyridine ring are esterified with palmitic acid. This structural modification is a deliberate strategy to increase the lipophilicity of the water-soluble vitamin, thereby enhancing its stability in formulations and its ability to penetrate the lipid-rich stratum corneum of the skin.

Chemical Identifiers

Precise identification is critical for regulatory compliance, procurement, and scientific communication. The primary identifiers for Pyridoxine 3,4-Dipalmitate are summarized below.

| Identifier | Value | Source |

| CAS Number | 992-42-7 | [1][2][3] |

| Molecular Formula | C40H71NO5 | [1][2][3] |

| IUPAC Name | [3-hexadecanoyloxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methyl hexadecanoate | [3] |

| Molecular Weight | 646.0 g/mol | [1][2][3] |

| InChI Key | PDJVTEPEYIYVJW-UHFFFAOYSA-N | [3] |

| SMILES | CCCCCCCCCCCCCCCC(=O)OCC1=C(C(=NC=C1CO)C)OC(=O)CCCCCCCCCCCCCCC | [3] |

| Synonyms | Vitamin B6 Dipalmitate, Pyridoxine Dipalmitate | [4][5][6] |

Chemical Structure Visualization

The structure consists of the core pyridoxine molecule with two 16-carbon palmitate chains attached, significantly increasing its nonpolar character.

Caption: 2D structure of Pyridoxine 3,4-Dipalmitate.

Physicochemical Properties

The conversion of hydrophilic pyridoxine into its dipalmitate ester dramatically alters its physical and chemical characteristics, which dictates its formulation and application.

| Property | Value / Description | Source |

| Appearance | White or similar white crystal or crystalline powder. | [4] |

| Odor | Odorless. | [4] |

| Solubility | Readily soluble in oil, slightly soluble in hot ethanol, insoluble in water. | [4] |

| Melting Point | 88.0 to 92.0 °C | [1] |

| Boiling Point | 691.19 °C at 760 mmHg (Predicted) | [1] |

| Density | 0.971 g/cm³ (Predicted) | [1] |

| XLogP3 | 14.5 | [1] |

Insight for Formulation: The high XLogP3 value confirms the compound's significant lipophilicity, making it an ideal candidate for incorporation into oil-based or emulsion-type formulations such as creams and lotions. Its insolubility in water necessitates the use of non-aqueous vehicles or emulsification systems for effective delivery.

Synthesis and Rationale

The synthesis of Pyridoxine 3,4-Dipalmitate is typically achieved through the esterification of pyridoxine. While specific industrial synthesis routes are proprietary, the fundamental chemistry involves reacting pyridoxine with a palmitic acid derivative, such as palmitoyl chloride, in the presence of a suitable base or catalyst.

Causality Behind the Synthesis: The primary driver for this synthesis is to overcome the limitations of pyridoxine in topical applications.

-

Enhanced Permeability: The skin's outer layer, the stratum corneum, is a lipid barrier that resists the penetration of water-soluble molecules. By attaching two long-chain fatty acids (palmitate), the resulting molecule can more easily partition into and diffuse through this barrier.

-

Increased Stability: The ester linkages protect the reactive hydroxyl groups of pyridoxine from oxidation and degradation in complex cosmetic or pharmaceutical formulations, improving shelf-life and ensuring the stability of the active moiety until its point of action.

Historical methods for synthesizing pyridoxine itself often involve complex multi-step processes, such as the Kondrat'yeva approach using a Diels-Alder reaction to form the core pyridine ring.[7] The derivatization to its dipalmitate form is a subsequent, targeted modification to create a pro-drug for specific delivery needs.

Applications and Mechanism of Action

Pyridoxine 3,4-Dipalmitate is utilized almost exclusively as a functional additive in cosmetics and dermatological products.[4] Its applications are rooted in the well-established biological roles of its parent molecule, Vitamin B6.

Key Applications:

-

Acne and Seborrheic Dermatitis: Used in formulations to manage conditions like general acne and seborrheic eczema.[4]

-

Skin Health: Aims to prevent and treat skin roughness and inflammation.[4]

-

Sun Care: Incorporated into products to mitigate the effects of sunburn.[4]

-

Hair Care: Used in hair care applications, likely for scalp health.[4]

The typical usage level in cosmetic formulations ranges from 0.5% to 2.0%.[4]

Proposed Mechanism of Action

As a pro-drug, Pyridoxine 3,4-Dipalmitate is biologically inert until metabolically activated. The proposed mechanism follows a logical, multi-step pathway.

Sources

- 1. echemi.com [echemi.com]

- 2. Pyridoxine 3,4-Dipalmitate | CAS 992-42-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. Pyridoxine 3,4-Dipalmitate | C40H71NO5 | CID 10175530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyridoxine Dipalmitate | Vitamin B6 Dipalmitate | Cosmetic Ingredients Guide [ci.guide]

- 5. GSRS [precision.fda.gov]

- 6. Pyridoxine dipalmitate | C38H67NO5 | CID 71586766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester: Synthesis of Vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability of Pyridoxine 3,4-Dipalmitate vs. Pyridoxine HCl: A Technical Guide

Executive Summary

This technical guide provides a rigorous comparative analysis of the thermodynamic and physicochemical stability profiles of Pyridoxine Hydrochloride (PHCl) and Pyridoxine 3,4-Dipalmitate (P3,4DP) . Designed for formulation scientists and drug development professionals, this document synthesizes structural mechanics, degradation kinetics, and experimental protocols to substantiate the transition from hydrophilic salts to lipophilic esters in advanced dermatological and therapeutic applications.

While PHCl remains the standard for aqueous solubility, its susceptibility to photo-oxidative degradation limits its efficacy in topical formulations. P3,4DP offers a thermodynamically distinct stability profile, leveraging steric hindrance and lipophilicity to retard degradation, making it the superior candidate for lipid-based delivery systems.

Molecular Architecture & Physicochemical Basis

The divergence in stability between these two vitamers originates from their fundamental molecular architecture.

Structural Comparison

-

Pyridoxine HCl (C₈H₁₁NO₃·HCl): A crystalline salt stabilized by ionic lattice forces. The protonated pyridine nitrogen and the phenolic hydroxyl group at position 3 are highly reactive sites. The ionic nature confers high water solubility but exposes the molecule to rapid hydrolytic and oxidative attack in aqueous environments.

-

Pyridoxine 3,4-Dipalmitate (C₄₀H₇₁NO₅): A lipophilic diester where the hydroxyl groups at positions 3 and 4 are esterified with palmitic acid (C16). This modification eliminates the ionic lattice, replacing it with Van der Waals forces characteristic of lipid packing.

Physicochemical Data Table

| Parameter | Pyridoxine HCl (PHCl) | Pyridoxine 3,4-Dipalmitate (P3,4DP) |

| Molecular Weight | 205.64 g/mol | ~645.9 g/mol |

| Physical State | White crystalline powder | White waxy solid / crystalline powder |

| Solubility | Water: ~220 mg/mL (Hydrophilic) | Water: Insoluble; Oil: Soluble (Lipophilic) |

| Melting Point | ~215°C (with decomposition) | ~85–95°C (Phase transition) |

| LogP (Partition Coeff) | -0.77 (Polar) | > 8.0 (Highly Non-polar) |

| pKa | 5.0 (Pyridine N), 9.0 (Phenolic OH) | N/A (Esterified functional groups) |

| Primary Risk | Photo-oxidation, Thermal degradation | Ester Hydrolysis (Moisture dependent) |

Thermodynamic Stability Profile

Thermodynamic stability in this context refers to the compound's resistance to chemical decomposition (change in Gibbs Free Energy,

Pyridoxine HCl: The Kinetic Vulnerability

PHCl possesses high lattice energy, giving it a high melting point. However, in solution, it is thermodynamically unstable relative to its oxidation products.

-

Thermal Decomposition: Follows first-order kinetics with an activation energy (

) of approximately 20–29 kcal/mol . -

Mechanism: The free phenolic hydroxyl group is a primary donation site for radical attack. Upon exposure to UV light or heat, PHCl degrades into Pyridoxal and o-Quinone Methide intermediates, which polymerize or oxidize further into inactive melanoidin-like pigments.

Pyridoxine 3,4-Dipalmitate: Steric Stabilization

P3,4DP exhibits superior chemical stability due to two thermodynamic factors:

-

Activation Energy Barrier: The ester bonds require significant energy (or catalytic facilitation by enzymes/acid) to hydrolyze. The

for non-enzymatic ester hydrolysis is typically higher than the -

Steric Shielding: The long palmitoyl chains (C16) create a hydrophobic shield around the pyridine core, physically excluding water and reactive oxygen species (ROS) from the sensitive 3,4-positions.

Mechanistic Degradation Pathways

The following diagram illustrates the divergent degradation pathways. PHCl degrades directly via oxidation, while P3,4DP must first undergo hydrolysis to become vulnerable.

Figure 1: Comparative degradation pathways. P3,4DP stability is defined by the resistance of the ester bond (Green arrow), whereas PHCl is immediately subject to oxidative branching (Red arrows).

Experimental Protocols for Stability Assessment

To validate the stability superiority of P3,4DP, the following self-validating experimental protocols are recommended.

Forced Degradation Study (Stress Testing)

This protocol compares intrinsic stability under accelerated conditions.

Reagents:

-

0.1 N HCl (Acid hydrolysis)

-

0.1 N NaOH (Base hydrolysis)

-

3% H₂O₂ (Oxidation)

-

UVA/UVB Source (Photolysis)

Protocol Steps:

-

Preparation: Prepare 1 mg/mL solutions.

-

PHCl: Dissolve in deionized water.

-

P3,4DP: Dissolve in Isopropyl Alcohol (IPA) or Hexane (due to water insolubility).

-

-

Stress Conditions:

-

Thermal: Incubate at 60°C for 7 days.

-

Oxidative:[1] Add H₂O₂ (1:1 v/v), incubate at RT for 24 hours.

-

Photolytic: Expose to 1.2 million lux hours (ICH Q1B standard).

-

-

Quenching: Neutralize acid/base samples; add catalase for oxidative samples if necessary.

-

Analysis: Analyze via HPLC (Method 4.2).

Stability-Indicating HPLC Method

A gradient method is required to resolve the highly polar PHCl from the non-polar P3,4DP and their degradants.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (buffer).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient Profile:

-

0-5 min: 95% A (Retains PHCl)

-

5-15 min: Ramp to 100% B (Elutes P3,4DP)

-

15-20 min: Hold 100% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 290 nm (Specific for pyridine ring absorption).

Stability Testing Workflow

Figure 2: Step-by-step workflow for comparative stability assessment following ICH guidelines.

Formulation Implications

The thermodynamic data dictates specific formulation strategies:

-

Phase Location:

-

PHCl must be sequestered in the aqueous phase, requiring low pH (4.5–5.5) and chelating agents (EDTA) to prevent metal-catalyzed oxidation.

-

P3,4DP should be solubilized in the oil phase of emulsions. This "oil-phase locking" thermodynamically favors the ester state, as hydrolysis requires water contact at the interface.

-

-

Shelf-Life Prediction:

-

Arrhenius plotting of P3,4DP degradation usually yields a steeper slope but a much higher intercept than PHCl, indicating that while it responds to heat, its baseline stability at room temperature (

) is significantly extended (predicted >2 years vs. variable stability for PHCl solutions).

-

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10175530, Pyridoxine 3,4-Dipalmitate. PubChem. Available at: [Link]

-

Gregory, J. F., & Hiner, M. E. (1983). Thermal stability of vitamin B6 compounds in liquid model food systems. Journal of Food Science. (Cited for PHCl thermal kinetics).[2] Available at: [Link] (General reference to foundational kinetic studies).

-

ResearchGate. Thermal Degradation Kinetics of Pyridoxine Hydrochloride in Dehydrated Model Food Systems. Available at: [Link]

Sources

Technical Guide: In Vitro Antioxidant Capacity of Pyridoxine 3,4-Dipalmitate

[1][2]

Executive Summary

Pyridoxine 3,4-dipalmitate (P3,4DP) is a lipophilic ester derivative of Vitamin B6 (pyridoxine). Unlike free pyridoxine, which acts as a direct radical scavenger via its phenolic hydroxyl group, P3,4DP is chemically "masked." Its antioxidant efficacy in vitro is not intrinsic to the intact molecule but is contingent upon enzymatic hydrolysis.

This guide provides the mechanistic rationale and specific protocols required to evaluate P3,4DP. Standard aqueous assays (e.g., rapid DPPH) will yield false negatives. Accurate assessment requires esterase-coupled assays or cell-based systems (e.g., HaCaT keratinocytes) where cellular metabolism activates the compound.[1][2]

Chemical Structure & Mechanistic Basis[2]

The "Latent" Antioxidant Mechanism

Pyridoxine exerts antioxidant activity primarily through hydrogen atom donation from the phenolic hydroxyl group at position 3 and singlet oxygen quenching by the pyridine ring. In P3,4DP, the hydroxyl groups at position 3 (phenolic) and position 4 (hydroxymethyl) are esterified with palmitic acid.

-

Intact P3,4DP: The esterification at C3 blocks the phenolic hydrogen, rendering the molecule inert against DPPH/ABTS radicals in cell-free, enzyme-free systems.

-

Activated Pyridoxine: Upon hydrolysis by esterases (e.g., carboxylestearases in skin or liver), the palmitate tails are cleaved, restoring the phenolic hydroxyl group and reactivating the radical scavenging capability.

Visualization of Activation Pathway

The following diagram illustrates the enzymatic activation required to restore antioxidant capacity.

Caption: Enzymatic hydrolysis pathway converting inactive Pyridoxine 3,4-Dipalmitate into active Pyridoxine.[1][2]

Experimental Protocols (In Vitro)

To accurately measure the antioxidant capacity of P3,4DP, researchers must avoid standard aqueous protocols. Two validated approaches are presented below: an Esterase-Coupled Chemical Assay and a Cellular ROS Assay .[1][2]

Protocol A: Esterase-Coupled DPPH Assay

Rationale: Demonstrates the time-dependent release of antioxidant activity.[1][2]

Materials:

-

Analyte: Pyridoxine 3,4-dipalmitate (dissolved in Ethanol/DMSO 9:1).

-

Enzyme: Porcine Liver Esterase (PLE) or Lipase (dissolved in PBS, pH 7.4).

-

Reagent: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.2 mM in Ethanol).[1][2]

-

Control: Free Pyridoxine HCl.

Workflow:

-

Pre-incubation: Mix 100 µL of P3,4DP (100 µM final) with 10 units of Esterase in 900 µL PBS (pH 7.4).

-

Incubation: Incubate at 37°C for 0, 30, 60, and 120 minutes to allow hydrolysis.

-

Extraction (Optional but recommended): If turbidity occurs, extract with ethyl acetate, evaporate, and reconstitute in ethanol.

-

Reaction: Add 1 mL of DPPH reagent to the hydrolysate.

-

Measurement: Incubate in dark for 30 mins; measure Absorbance at 517 nm.

Self-Validating Check:

-

T=0 min: Should show negligible scavenging (< 5%).[2]

-

T=120 min: Scavenging should approach that of equimolar free Pyridoxine.

Protocol B: Intracellular ROS Scavenging (Cell-Based)

Rationale: Assesses bioactivity in a physiologically relevant environment where endogenous cellular esterases activate the compound.[1][2]

Materials:

-

Cell Line: HaCaT (Human Keratinocytes) or Dermal Fibroblasts.

-

Stressor: UVA irradiation or H₂O₂ (100 µM).

Workflow Visualization:

Caption: Workflow for DCFH-DA intracellular ROS assay. Pre-treatment time is critical for ester cleavage.

Step-by-Step Methodology:

-

Seeding: Seed HaCaT cells (1x10^4 cells/well) in 96-well black plates.

-

Treatment: Treat cells with P3,4DP (1–50 µM) for 24 hours . Note: Short incubation (<2h) may be insufficient for ester hydrolysis.

-

Washing: Wash cells with PBS to remove extracellular compound.[2]

-

Loading: Incubate with 10 µM DCFH-DA for 30 mins.

-

Stress: Apply 100 µM H₂O₂ for 2 hours.

-

Quantification: Measure fluorescence. Lower fluorescence indicates higher antioxidant capacity.[2]

Data Analysis & Interpretation

When analyzing P3,4DP, data must be interpreted relative to its conversion rate. The table below compares the expected profiles of P3,4DP against standard antioxidants.

Comparative Efficacy Profile

| Parameter | Pyridoxine (Free) | Pyridoxine 3,4-Dipalmitate | Vitamin E (Tocopherol) |

| Solubility | Water/Alcohol | Oil/Lipids | Oil/Lipids |

| Direct DPPH Scavenging | High (Immediate) | Negligible (Without Enzyme) | High (Immediate) |

| Cellular ROS Inhibition | Moderate (Low uptake) | High (High uptake + activation) | High |

| Lipid Peroxidation (TBARS) | Moderate | High (Membrane retention) | High |

| Singlet Oxygen Quenching | High | High (Pyridine ring intact) | Moderate |

Key Findings for Reporting

-

Latency: In chemical assays, P3,4DP exhibits a "lag phase" corresponding to the rate of hydrolysis.

-

Membrane Protection: In TBARS assays using liposomes, P3,4DP outperforms free pyridoxine due to its ability to intercalate into the lipid bilayer, positioning the pyridine ring (singlet oxygen quencher) directly at the site of oxidation.

-

Stability: P3,4DP shows superior stability against auto-oxidation compared to Vitamin C or free Pyridoxine in formulation, making it a preferred candidate for shelf-stable topical products.[1][2]

References

-

Bilski, P., et al. (2000). Vitamin B6 (pyridoxine) and its derivatives are efficient singlet oxygen quenchers and potential fungal antioxidants.[3] Photochemistry and Photobiology, 71(2), 129-134.[4]

-

Kannan, K., & Jain, S. K. (2004). Oxidative stress and apoptosis. Pathophysiology, 11(1), 27-33.[2] (Context on ROS mechanisms).

-

Nikkol Group. (n.d.).[5][6] NIKKOL DP (Pyridoxine Dipalmitate) Technical Data Sheet.[2][5] (Industrial reference for solubility and stability claims).

-

Jain, S. K., & Lim, G. (2001). Pyridoxine and pyridoxamine inhibits superoxide radicals and prevents lipid peroxidation, protein glycosylation, and (Na+ + K+)-ATPase activity reduction in high glucose-treated human erythrocytes. Free Radical Biology and Medicine, 30(3), 232-237.

-

Werner, P., et al. (2022). Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity. Molecules, 27(3), 850.

Sources

- 1. Pyridoxine 3,4-Dipalmitate | C40H71NO5 | CID 10175530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyridoxine dipalmitate | C38H67NO5 | CID 71586766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Vitamin B<sub>6</sub>(Pyridoxine) and Its Derivatives Are Efficient Singlet Oxygen Quenchers and Potential Fungal Antioxidants. | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 4. Vitamin B6 (pyridoxine) and its derivatives are efficient singlet oxygen quenchers and potential fungal antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. specialchem.com [specialchem.com]

- 6. specialchem.com [specialchem.com]

Methodological & Application

Application Note: Synthesis Protocols for Pyridoxine 3,4-Dipalmitate (Pyridoxine 4,5-Dipalmitate)

This Application Note provides a rigorous technical guide for the synthesis of Pyridoxine Dipalmitate , chemically defined as Pyridoxine 4,5-dipalmitate (using standard IUPAC numbering).

Note on Nomenclature: In industrial and cosmetic literature (e.g., Nikkol DP), this molecule is frequently referred to as "Pyridoxine 3,4-dipalmitate." This designation often arises from alternative ring numbering systems where the hydroxymethyl groups are assigned positions 3 and 4. However, according to standard IUPAC nomenclature for pyridoxine (2-methyl-3-hydroxy-4,5-bis(hydroxymethyl)pyridine), the target lipophilic derivative esterified at the two primary alcohol positions is Pyridoxine 4,5-dipalmitate . This protocol targets this specific, chemically stable diester.

HPart 1: Executive Summary & Scientific Foundation

The Target Molecule

Pyridoxine Dipalmitate is a lipophilic derivative of Vitamin B6. Unlike the water-soluble Pyridoxine HCl, the dipalmitate ester penetrates the stratum corneum effectively and exhibits superior hydrolytic stability.

-

Chemical Structure: The molecule retains the free phenolic hydroxyl group at position 3 (essential for antioxidant activity) while the hydroxymethyl groups at positions 4 and 5 are esterified with palmitic acid.

-

Regioselectivity Challenge: Pyridoxine contains three reactive hydroxyl groups:

-

Phenolic -OH (Position 3): Acidic (pKa ~9), forms hydrogen bonds with the ring nitrogen. Less nucleophilic in neutral conditions but reactive in basic conditions.

-

Primary Aliphatic -OH (Positions 4 & 5): Nucleophilic, sterically accessible.

-

-

Synthesis Strategy: The protocol utilizes the nucleophilicity differential between the aliphatic and phenolic hydroxyls. By controlling stoichiometry and base strength, we selectively esterify the primary alcohols.

Reaction Pathway

The synthesis proceeds via direct acylation using Palmitoyl Chloride in a basic solvent (Pyridine). Pyridine acts as both the solvent and the acid scavenger (HCl acceptor).

Caption: Reaction pathway for the regioselective synthesis of Pyridoxine 4,5-dipalmitate.

Part 2: Experimental Protocols

Protocol A: Chemical Synthesis via Acyl Chloride (Standard Method)

This method is the industry standard for high-yield synthesis. It relies on the kinetic preference of acyl chlorides for primary alcohols over phenols under controlled temperatures.

Materials & Reagents

| Reagent | MW ( g/mol ) | Purity | Role |

| Pyridoxine HCl | 205.64 | >99% | Substrate |

| Palmitoyl Chloride | 274.87 | >98% | Acylating Agent |

| Pyridine | 79.10 | Anhydrous | Solvent/Base |

| Chloroform (CHCl | 119.38 | ACS Reagent | Extraction Solvent |

| Ethanol (EtOH) | 46.07 | Absolute | Recrystallization |

Step-by-Step Methodology

1. Preparation of Reaction Matrix

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing dropping funnel.

-

Solvation: Charge the flask with Pyridoxine HCl (10.0 g, 48.6 mmol) .

-

Base Addition: Add Pyridine (100 mL) . Stir vigorously at room temperature until the pyridoxine is suspended/partially dissolved.

-

Cooling: Submerge the flask in an ice/salt bath to cool the internal temperature to 0–5°C .

2. Acylation (The Critical Step)

-

Reagent Prep: Measure Palmitoyl Chloride (29.4 g, 107 mmol, ~2.2 eq) .

-

Addition: Add the Palmitoyl Chloride dropwise over 45–60 minutes .

-

Critical Control: Do not allow the temperature to exceed 10°C. Rapid addition causes localized heating, leading to the formation of Pyridoxine Tripalmitate (impurity).

-

-

Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25°C) naturally. Stir for 12–16 hours under nitrogen.

3. Quenching & Isolation

-

Quench: Pour the reaction mixture into Ice Water (500 mL) with vigorous stirring. The product will precipitate as a waxy solid or oil.

-

Extraction: Extract the aqueous mixture with Chloroform (3 x 150 mL) .

-

Washing: Wash the combined organic layers sequentially with:

-

1N HCl (2 x 100 mL) – Removes excess pyridine.

-

Water (2 x 100 mL) – Removes residual acid.

-

Saturated NaHCO

(1 x 100 mL) – Neutralizes trace acid and hydrolyzes any unstable phenolic esters formed. -

Brine (1 x 100 mL) .

-

-

Drying: Dry the organic phase over Anhydrous Magnesium Sulfate (MgSO

). Filter and concentrate under reduced pressure (Rotovap) to yield a crude off-white solid.

4. Purification (Recrystallization)

-

Solvent: Dissolve the crude solid in minimal hot Ethanol (or Acetone) (~60°C).

-

Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

-

Filtration: Collect the white crystals via vacuum filtration. Wash with cold ethanol.

-

Drying: Dry in a vacuum oven at 40°C for 24 hours.

Expected Yield: 75–85% Appearance: White crystalline powder.

Protocol B: Process Validation & QC

To ensure the product is the correct regioisomer (4,5-dipalmitate) and not the tri-ester or a mixture, the following QC steps are mandatory.

1. Melting Point Analysis

-

Target Range: 110°C – 113°C (Decomposition).

-

Note: Significant depression (<105°C) indicates the presence of mono-palmitates or residual palmitic acid.

2. Infrared Spectroscopy (FT-IR)

-

Key Diagnostic Bands:

-

Ester C=O: Strong peak at 1735–1740 cm

. -

Phenolic -OH: Broad band around 3200–3400 cm

. -

Validation: If the Phenolic -OH band is absent and a second carbonyl peak appears at higher frequency (phenolic ester), the product is the Tripalmitate.

-

3. H-NMR Spectroscopy (CDCl

)

-

Aliphatic Protons: Large multiplet at

1.25 (palmitoyl chain). -

Ring Methyl (C2-Me): Singlet at

~2.5. -

Methylene Protons (C4, C5):

-

Phenolic Proton: A broad singlet (exchangeable) should be visible (often >

8.0 or broadened out), confirming the free OH.

Part 3: Troubleshooting & Optimization

Caption: Decision tree for troubleshooting common synthesis issues.

Common Pitfalls:

-

Tripalmitate Formation: Caused by excess Palmitoyl Chloride or high reaction temperatures. Remedy: Strict temperature control (0°C) and stoichiometry (2.1 eq).

-

Hydrolysis: The ester bonds are stable, but prolonged exposure to strong base (pH > 10) during workup can hydrolyze them. Keep workup pH neutral to mildly basic (NaHCO

).

References

-

FDA Substance Registration System. (n.d.). PYRIDOXINE DIPALMITATE. U.S. Food and Drug Administration. Retrieved October 24, 2023, from [Link]

- Verification: Confirms the systematic name "Hexadecanoic acid, (5-hydroxy-6-methyl-3,4-pyridinediyl)bis(methylene)

- Fukumaru, T., et al. (1965). Synthesis and Properties of Pyridoxine-3,4-diacylates. Journal of the Society of Cosmetic Chemists, 16, 655-666.

-

Nikkol Group. (n.d.).[3] NIKKOL DP (Pyridoxine Dipalmitate) Technical Data. Retrieved from [Link]

- Context: Industrial specifications for the commercial cosmetic ingredient.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1054, Pyridoxine. Retrieved from [Link]

- Context: Standard chemical numbering and properties of the starting m

Sources

HPLC method development for pyridoxine 3,4-dipalmitate quantification

Application Note: HPLC Method Development for Pyridoxine 3,4-Dipalmitate Quantification

Introduction

Pyridoxine 3,4-dipalmitate (PD) is a lipophilic ester derivative of Vitamin B6 (pyridoxine). Unlike its water-soluble parent compound, pyridoxine hydrochloride, PD is engineered for enhanced stability and skin penetration in dermatological and cosmetic formulations.

The Analytical Challenge: Standard HPLC methods for Vitamin B6 utilize aqueous buffers and low organic modifiers on C18 columns. These conditions are wholly unsuitable for PD. With a predicted LogP > 14, PD exhibits extreme hydrophobicity. Injecting PD into a standard aqueous B6 method will result in irreversible column adsorption or retention times exceeding practical limits.

This guide provides a rigorous, "first-principles" approach to developing a Non-Aqueous Reversed-Phase (NARP) or high-organic HPLC method specifically for PD, ensuring separation from its hydrolysis products (free pyridoxine and palmitic acid).

Physicochemical Profiling & Strategy

Before method development, we must analyze the molecule's behavior to select the correct chromatographic mode.

| Property | Pyridoxine HCl (Standard B6) | Pyridoxine 3,4-Dipalmitate (Target) | Implication for HPLC |

| Solubility | Water, Methanol | Oils, THF, Isopropanol, Hexane | Sample diluent must be organic (e.g., THF/MeOH). |

| LogP (Est.) | -0.7 (Hydrophilic) | ~14–15 (Highly Lipophilic) | Requires high elution strength (100% Organic MP). |

| Chromophore | Pyridine Ring | Pyridine Ring | UV detection at 280–290 nm remains viable. |

| Stability | Light/Heat sensitive | Hydrolysis-prone (ester bonds) | Avoid acidic/basic mobile phases; use neutral conditions. |

Method Development Strategy

The following decision tree outlines the logical flow for optimizing the separation of PD from the formulation matrix.

Figure 1: Strategic decision tree for developing a lipophilic vitamin HPLC method.

Detailed Experimental Protocol

Reagents & Standards

-

Reference Standard: Pyridoxine 3,4-dipalmitate (>98% purity).

-

Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Isopropyl Alcohol (IPA), Tetrahydrofuran (THF).

-

Mobile Phase Additive: Ammonium Acetate (optional, for peak shape).

Chromatographic Conditions (Recommended Starting Point)

This system uses a Non-Aqueous Reversed-Phase (NARP) mode. The presence of water is minimized to prevent precipitation of the analyte inside the column.

-

Column: C8 (Octyl) or C18 (ODS), 150 x 4.6 mm, 3.5 µm or 5 µm.

-

Expert Insight: A C8 column is often preferred over C18 for dipalmitates to reduce excessive retention times without sacrificing resolution.

-

-

Mobile Phase: Acetonitrile : Isopropanol (85 : 15 v/v).

-

Note: Isopropanol acts as a strong solvent to elute the lipid chains.

-

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temperature: 35°C (Slightly elevated temperature improves mass transfer of lipids).

-

Injection Volume: 10–20 µL.

-

Detection: UV-Vis / DAD at 284 nm (Secondary: 254 nm).

-

Run Time: ~15 minutes.

Standard Preparation

-

Stock Solution (1 mg/mL): Weigh 10 mg of PD into a 10 mL volumetric flask. Dissolve in THF (Tetrahydrofuran) or Isopropanol . Do not use pure Methanol or ACN as solubility may be insufficient.

-

Working Standard (50 µg/mL): Dilute the stock solution with Mobile Phase .

-

Critical Step: Ensure the diluent matches the mobile phase to prevent "solvent shock" and peak splitting.

-

Sample Preparation (Creams/Lotions)

Lipophilic vitamins are often encapsulated or emulsified. The extraction must break the emulsion.

-

Weighing: Weigh 1.0 g of cosmetic formulation into a 50 mL centrifuge tube.

-

Extraction: Add 10 mL of THF or Hexane:Isopropanol (1:1) .

-

Disruption: Vortex for 2 minutes, then sonicate for 15 minutes at 40°C.

-

Precipitation: If Hexane was used, evaporate to dryness and reconstitute in Mobile Phase. If THF was used, add ACN to precipitate proteins/polymers (if applicable).

-

Clarification: Centrifuge at 5000 rpm for 10 minutes.

-

Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (Nylon filters may bind lipids).

-

Dilution: Dilute filtrate with Mobile Phase to fall within the calibration range.

Sample Preparation Workflow

Figure 2: Extraction workflow for isolating Pyridoxine Dipalmitate from complex matrices.

Method Validation (Self-Validating System)

To ensure the method is trustworthy (E-E-A-T), evaluate these specific parameters:

-

Specificity (Stress Testing):

-

Inject pure Pyridoxine HCl and Palmitic Acid.

-

Pass Criteria: PD peak must be baseline resolved (Resolution > 1.5) from its hydrolysis products. PD will elute much later than free Pyridoxine.

-

-

Linearity:

-

Range: 5 µg/mL to 100 µg/mL.

-

Pass Criteria: R² > 0.999.[1]

-

-

Accuracy (Spike Recovery):

-

Spike placebo cream with known PD concentration.

-

Pass Criteria: Recovery 95–105%. Low recovery often indicates inefficient extraction from the lipid matrix.

-

-

Robustness (Filter Compatibility):

-

Compare filtrate vs. centrifuged supernatant.

-

Pass Criteria: <2% difference in area. (Lipophilic compounds can adsorb to certain filter membranes).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Adsorption to silanol groups | Add 10 mM Ammonium Acetate to aqueous portion (if any) or use end-capped columns. |

| Split Peaks | Injection solvent mismatch | Ensure sample diluent is weaker than or equal to Mobile Phase (e.g., dilute THF stock with ACN). |

| Retention Drift | Temperature fluctuation | Use a column oven (essential for lipid separations). |

| High Backpressure | Precipitation in column | Ensure Mobile Phase has <5% water if using high concentrations of lipids. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71586766, Pyridoxine dipalmitate. Retrieved from [Link][2]

-

Jedziniak, P. et al. (2023). Development and Optimization of Chromatographic Conditions for the Determination of Selected B Vitamins. MDPI. Retrieved from [Link] (General B6 methodology grounding).

-

European Commission. CosIng - Cosmetic Ingredient Database: Pyridoxine Dipalmitate. Retrieved from [Link]

-

Good Scents Company. Pyridoxine 3,4-dipalmitate physicochemical properties and safety. Retrieved from [Link]

Sources

Application Notes & Protocols: Formulation of Oil-in-Water (O/W) Emulsions with Pyridoxine 3,4-Dipalmitate

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation and characterization of oil-in-water (O/W) emulsions incorporating Pyridoxine 3,4-Dipalmitate. Pyridoxine, a water-soluble form of Vitamin B6, is rendered lipophilic through esterification with palmitic acid, creating a molecule well-suited for delivery within the oil phase of an emulsion.[1][2] This guide details the underlying principles, step-by-step protocols for preparation, and a robust framework for physicochemical characterization and stability assessment, ensuring the development of a stable and effective delivery system.

Scientific Introduction: The Rationale for Emulsification

Vitamin B6 is a crucial cofactor in numerous metabolic pathways, including amino acid metabolism.[3][4] While its common form, pyridoxine hydrochloride, is highly water-soluble[5][6], its lipophilic derivative, Pyridoxine 3,4-Dipalmitate, offers enhanced stability and skin permeability, making it a valuable active ingredient in dermatological and cosmetic applications.[1][7] However, its poor water solubility presents a significant formulation challenge.

An oil-in-water (O/W) emulsion is an ideal delivery vehicle. It consists of a discontinuous oil phase, in which the lipophilic Pyridoxine 3,4-Dipalmitate is dissolved, dispersed as fine droplets within a continuous aqueous phase.[8][9] This system offers several advantages:

-

Enhanced Bioavailability: Dispersing the oil-soluble active in small droplets increases the surface area for potential absorption.

-

Improved Aesthetics: O/W emulsions are generally non-greasy and easily spreadable, which is desirable for topical applications.

-

Formulation Versatility: Both water-soluble and oil-soluble ingredients can be incorporated into the final formulation in their respective phases.

The kinetic stability of these thermodynamically unstable systems is paramount and is achieved through the careful selection of emulsifiers and precise control over the manufacturing process.[10][11]

1.1. Physicochemical Profile: Pyridoxine 3,4-Dipalmitate

Understanding the properties of the active pharmaceutical ingredient (API) is the foundation of successful formulation design.

| Property | Value | Source |

| IUPAC Name | [3-hexadecanoyloxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methyl hexadecanoate | [12] |

| Molecular Formula | C₄₀H₇₁NO₅ | [12] |

| Molecular Weight | ~646.0 g/mol | [12] |

| Appearance | White or off-white crystalline powder | [1] |

| Solubility | Oil-soluble; Insoluble in water | [1][7] |

| Key Functions | Skin conditioning, hair conditioning, anti-acne, oil control | [1][7][13] |

The Principle of Emulsifier Selection: The HLB System

The most critical factor in creating a stable emulsion is the choice of emulsifying agent(s). The Hydrophile-Lipophile Balance (HLB) system provides a logical framework for this selection.[14][15] The HLB scale ranges from 0 to 20, quantifying the degree to which a surfactant is hydrophilic or lipophilic.

-

Low HLB (4-6): Lipophilic (oil-loving), promotes the formation of water-in-oil (W/O) emulsions.[16]

-

High HLB (8-18): Hydrophilic (water-loving), promotes the formation of oil-in-water (O/W) emulsions.[16]

For a stable O/W emulsion, the emulsifier system must have a "required HLB" that matches the oil phase. Blends of emulsifiers (one with a high HLB, one with a low HLB) are often used to achieve a precise required HLB and create a more robust interfacial film around the oil droplets.[14][17]

| HLB Value Range | Application |

| 4 - 6 | W/O Emulsifiers |

| 7 - 9 | Wetting Agents |

| 8 - 18 | O/W Emulsifiers |

| 13 - 15 | Detergents |

| 10 - 18 | Solubilizers |

| (Source: Adapted from various sources[14][16]) |

Formulation Protocol: O/W Emulsion with Pyridoxine 3,4-Dipalmitate

This protocol describes a robust method for preparing a 100g batch of an O/W emulsion. The causality behind each step is explained to ensure a deep understanding of the process.

3.1. Materials and Equipment

| Component | Function | Example | % (w/w) |

| Oil Phase | 20.0 | ||

| Pyridoxine 3,4-Dipalmitate | Active Ingredient | - | 1.0 |

| Caprylic/Capric Triglyceride | Oil Carrier | Mygliol 812 | 15.0 |

| Cetearyl Alcohol | Thickener, Co-emulsifier | - | 3.0 |

| Sorbitan Oleate (HLB ~4.3) | Lipophilic Emulsifier | Span™ 80 | 1.0 |

| Aqueous Phase | 79.5 | ||

| Deionized Water | Continuous Phase | - | q.s. to 100 |

| Glycerin | Humectant | - | 3.0 |

| Polysorbate 80 (HLB ~15) | Hydrophilic Emulsifier | Tween™ 80 | 4.0 |

| Xanthan Gum | Stabilizer, Thickener | - | 0.2 |

| Cool-Down Phase | 0.5 | ||

| Phenoxyethanol | Preservative | - | 0.5 |

Equipment:

-

Two temperature-controlled water baths or heating mantles

-

Two glass beakers (250 mL)

-

High-shear homogenizer (e.g., rotor-stator type)

-

Overhead propeller stirrer

-

Calibrated digital scale

-

pH meter

3.2. Step-by-Step Methodology

Causality Note: Heating both phases to the same temperature is crucial. A significant temperature differential can cause the dissolved components to precipitate upon mixing, leading to a failed emulsion.

-

Phase Preparation (Heating):

-

Oil Phase: In a 250 mL beaker, combine Caprylic/Capric Triglyceride, Cetearyl Alcohol, Sorbitan Oleate, and Pyridoxine 3,4-Dipalmitate. Heat to 75°C in a water bath with gentle stirring until all components are melted and homogenous.

-

Aqueous Phase: In a separate 250 mL beaker, disperse the Xanthan Gum in Glycerin to form a slurry (this prevents clumping). Add this slurry to the Deionized Water with stirring. Add the Polysorbate 80. Heat this phase to 75°C in a water bath with continuous stirring until all components are fully dissolved.

-

-

Emulsification (Homogenization):

-

Once both phases are stable at 75°C, slowly add the Oil Phase to the Aqueous Phase while simultaneously homogenizing at high speed (e.g., 5,000-10,000 RPM).[18]

-

Causality Note: The high-shear energy input is essential to overcome the interfacial tension and break the oil phase into fine droplets, creating the dispersion.[9][19]

-

Continue homogenization for 3-5 minutes to ensure a uniform, fine droplet size distribution.

-

-

Cooling:

-

Remove the beaker from the water bath and switch from the homogenizer to a propeller stirrer set at a low speed (e.g., 200-300 RPM).

-

Causality Note: Gentle stirring during cooling prevents droplet coalescence as the emulsion sets and builds viscosity, but avoids introducing excess air.

-

Continue stirring until the emulsion cools to below 40°C.

-

-

Final Additions (Cool-Down Phase):

-

Once the emulsion is below 40°C, add the Phenoxyethanol (preservative).

-

Causality Note: Heat-sensitive ingredients like preservatives are added during the cool-down phase to prevent their degradation.

-

Continue stirring for another 10-15 minutes to ensure complete incorporation. Check and record the final pH.

-

3.3. Formulation Workflow Diagram

Caption: Workflow for preparing the O/W emulsion.

Emulsion Characterization: A Self-Validating Protocol

Thorough characterization is essential to confirm the quality and predict the stability of the formulated emulsion.[20]

4.1. Key Characterization Tests

| Parameter | Method | Purpose | Acceptance Criteria (Typical) |

| Organoleptic | Macroscopic visual inspection | Assess color, odor, and appearance | Homogenous, white, smooth, no phase separation |

| Emulsion Type | Dilution Test / Conductivity | Confirm O/W nature | Freely dispersible in water; High conductivity |

| pH | pH Meter | Ensure compatibility and stability | 4.5 - 6.5 (skin compatible range) |

| Viscosity | Rotational Viscometer | Quantify flow properties and consistency | Consistent with target product profile |

| Droplet Size | Dynamic Light Scattering (DLS) or Laser Diffraction | Determine mean droplet size and Polydispersity Index (PDI) | Mean size: 200-500 nm; PDI < 0.3 for monodispersity |

| Microscopy | Optical Microscopy (with scale bar) | Visualize droplet morphology and check for aggregation | Uniform, spherical droplets; no signs of clumping |

| Zeta Potential | Electrophoretic Light Scattering | Measure droplet surface charge to predict stability | > |

4.2. Stability Testing Protocol

Emulsions are subject to destabilization mechanisms like creaming, flocculation, and coalescence. Accelerated stability testing is performed to predict the long-term shelf life.[21][22]

-

Centrifugation Stress Test:

-

Protocol: Centrifuge 10g of the emulsion at 3000 RPM for 30 minutes.

-

Rationale: This test accelerates creaming or sedimentation. A stable emulsion will show no signs of phase separation.[20]

-

-

Thermal Stability (Freeze-Thaw Cycles):

-

Protocol: Subject the emulsion to at least three cycles of freezing at -10°C for 24 hours followed by thawing at room temperature (25°C) for 24 hours.

-

Rationale: Temperature fluctuations can disrupt the interfacial film. This test evaluates the emulsion's robustness against such stress.[20]

-

-

Accelerated Storage Stability:

-

Protocol: Store samples in sealed, protected containers at elevated temperatures (e.g., 40°C and 50°C) for a period of 1 to 3 months.

-

Rationale: Higher temperatures accelerate chemical degradation and physical instability. The characterization parameters (pH, viscosity, particle size) should be re-measured at set time points (e.g., 2, 4, 8, 12 weeks) and compared to a control sample stored at room temperature.[23]

-

4.3. Characterization & Stability Logic Diagram

Caption: Logic flow for emulsion characterization and stability assessment.

References

- Vertex AI Search. (2024).

- Cosmacon. (n.d.). Pyridoxine - vitamin b6.

- MDPI. (2022). Characterization of Physicochemical Properties of Oil-in-Water Emulsions Stabilized by Tremella fuciformis Polysaccharides.

- Biointerface Research in Applied Chemistry. (2020). Formulation and Characterization of Oil-in-Water Emulsions Stabilized by Saponins Extracted from Hedera Helix Algeriensis Using Response Surface Method.

- YouTube. (2025). Vitamin B6 (Pyridoxine) | Food source | Structure | Biochemical Function.

- Oxford Fine Chem Lab. (n.d.). PYRIDOXINE HYDROCHLORIDE 99.5% (For Biochemistry).

- Suzhou Health Chemicals Co., Ltd. (n.d.).

- PMC. (n.d.).

- Elveflow. (2024).

- Wikipedia. (n.d.). Pyridoxine.

- PubChem. (n.d.).

- PubChem. (n.d.).

- PubChem. (n.d.). Pyridoxine | C8H11NO3 | CID 1054.

- Alfa Chemistry. (n.d.). How to Choose Emulsifier According to HLB System?.

- Agno Pharmaceuticals. (n.d.). Emulsion Stability And Testing.

- LS Instruments. (n.d.). Emulsion Stability Testing.

- Google Patents. (n.d.).

- Scientific Spectator. (n.d.). M1691. The HLB system. A time saving guide to emulsfier selection.

- SciELO. (2014). Characterization and stability studies of emulsion systems containing pumice.

- PubMed. (n.d.).

- Greengredients®. (n.d.). HLB - How to choose an emulsifier?.

- Scientific Spect

- ResearchGate. (n.d.). Emulsion Stability and Testing.

- Paho.org. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.

- Pion Inc. (2016).

Sources

- 1. Suzhou Health Chemicals Co., Ltd.-Pyridoxine Tripalmitate; VB6 Tripalmitate [healthchems.com]

- 2. Pyridoxine | C8H11NO3 | CID 1054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Pyridoxine - Wikipedia [en.wikipedia.org]

- 5. Pyridoxine - vitamin b6 - Cosmacon [cosmacon.de]

- 6. oxfordlabchem.com [oxfordlabchem.com]

- 7. Pyridoxine Dipalmitate | Vitamin B6 Dipalmitate | Cosmetic Ingredients Guide [ci.guide]

- 8. Formulation and Preparation of Water-In-Oil-In-Water Emulsions Loaded with a Phenolic-Rich Inner Aqueous Phase by Application of High Energy Emulsification Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Water-in-Oil Emulsions: Mechanisms, Applications, and Innovations - Elveflow [elveflow.com]

- 10. agnopharma.com [agnopharma.com]

- 11. researchgate.net [researchgate.net]

- 12. Pyridoxine 3,4-Dipalmitate | C40H71NO5 | CID 10175530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Pyridoxine dipalmitate | C38H67NO5 | CID 71586766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 15. scientificspectator.com [scientificspectator.com]

- 16. HLB - How to choose an emulsifier? - Greengredients® [greengredients.it]

- 17. formulation.org.uk [formulation.org.uk]

- 18. CN101406429A - Oil-in-water emulsion and preparation method thereof - Google Patents [patents.google.com]

- 19. How to Achieve Stable Oil-in-Water Emulsions [pion-inc.com]

- 20. Systematic characterization of oil-in-water emulsions for formulation design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. lsinstruments.ch [lsinstruments.ch]

- 22. scielo.br [scielo.br]

- 23. www3.paho.org [www3.paho.org]

Application Note: Transdermal Delivery Systems for Pyridoxine 3,4-Dipalmitate

Executive Summary

Pyridoxine 3,4-dipalmitate (PD) is a lipophilic ester derivative of Vitamin B6 (Pyridoxine).[1][2] Unlike its hydrophilic parent compound (Pyridoxine HCl), PD exhibits superior stability against thermal and oxidative stress and enhanced compatibility with the skin's lipid matrix. However, its high lipophilicity (LogP ~14.[1]5) and molecular weight (~617.9 g/mol ) present a unique delivery challenge: Stratum Corneum (SC) Retention.

While PD partitions easily into the lipid domains of the SC, it struggles to partition out into the viable epidermis where esterase conversion to active Pyridoxine occurs. This guide details a Nanostructured Lipid Carrier (NLC) protocol designed to overcome this "reservoir effect," ensuring deep tissue bioavailability while maintaining formulation stability.[1]

Physicochemical Profile & Pre-formulation

Understanding the solute properties is critical for vehicle design. PD behaves more like a lipid than a traditional small molecule drug.[1][2]

| Parameter | Value | Implication for Delivery |

| Molecular Weight | 617.94 g/mol | >500 Da threshold; passive diffusion is slow.[1][2] |

| LogP (Calc) | ~14.5 - 15.1 | Extreme lipophilicity.[1][2] High affinity for SC lipids; poor partitioning into viable aqueous tissue.[1][2] |

| Melting Point | ~85–90°C (Est.)[1][2] | Solid at room temperature; requires heating during formulation.[1][2] |

| Solubility | Oils (Soluble), Water (Insoluble) | Requires lipid-based vehicles (NLC, NE, SEDDS).[1] |

| pKa | N/A (Esterified) | Non-ionizable in physiological pH range.[1][2] |

Mechanistic Pathway

The delivery strategy relies on the "Prodrug" approach. The NLC vehicle protects PD on the surface and drives it into the SC. Once in the viable epidermis, cutaneous esterases hydrolyze the palmitate chains, releasing active Pyridoxine.

Figure 1: Mechanistic pathway of Pyridoxine Dipalmitate bioactivation from NLC vehicle.[1][2]

Protocol: Synthesis of PD-Loaded Nanostructured Lipid Carriers (NLC)

Rationale: NLCs use a blend of solid lipids (to immobilize the drug) and liquid lipids (to disrupt the crystal lattice), preventing drug expulsion during storage and increasing drug loading capacity compared to Solid Lipid Nanoparticles (SLNs).

Materials

-

Solid Lipid: Cetyl Palmitate or Glyceryl Behenate (Compritol® 888 ATO).[1][2]

-

Liquid Lipid: Caprylic/Capric Triglyceride (Miglyol® 812) or Oleic Acid.[1][2]

Step-by-Step Methodology (Hot High-Pressure Homogenization)

-

Lipid Phase Preparation:

-

Aqueous Phase Preparation:

-

Pre-Emulsion Formation:

-

Add the hot aqueous phase to the hot lipid phase.

-

Immediately process with a high-shear mixer (e.g., Ultra-Turrax) at 12,000 rpm for 5 minutes while maintaining temperature at 85°C.

-

-

High-Pressure Homogenization (HPH):

-

Cooling & Solidification:

Figure 2: Workflow for Hot High-Pressure Homogenization of PD-NLCs.

Analytical Method: HPLC Quantification

Standard Pyridoxine HCl methods (aqueous mobile phases) will not work for PD due to its insolubility.[1][2] A Reverse-Phase (RP-HPLC) method with high organic content is required.[1][2]

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile : Isopropanol (60:40 v/v).[1][2]

-

Note: Isopropanol is added to ensure solubility of the long palmitate chains.

-

-

Wavelength: 290 nm (Characteristic absorption of the pyridine ring).

-

Injection Volume: 20 µL.

-

Run Time: ~10-15 minutes.

Standard Preparation[2]

-

Stock Solution: Dissolve 10 mg PD in 10 mL THF (Tetrahydrofuran) or Dichloromethane (DCM). Do not use Methanol alone; it may not fully solubilize the lipid chains.

-

Working Standards: Dilute stock with Mobile Phase to ranges of 1–50 µg/mL.

Protocol: In Vitro Permeation Testing (IVPT)

Challenge: PD is water-insoluble.[1][2] Using standard PBS as a receptor fluid will violate Sink Conditions (the drug will saturate the receptor immediately and permeation will stop).

Experimental Setup (Franz Diffusion Cell)

-

Membrane: Ex vivo human skin (dermatomed to 500 µm) or Porcine ear skin.[1][2]

-

Donor Compartment: 200 µL of PD-NLC formulation (infinite dose).

-

Receptor Compartment: Phosphate Buffered Saline (PBS) pH 7.4 + 2% Brij-35 (or 30% Ethanol).[1][2]

-

Why: The surfactant/solvent is mandatory to solubilize the lipophilic PD as it exits the skin.

-

-

Sampling: 0, 1, 2, 4, 8, 12, 24 hours.

Skin Retention (Tape Stripping) Protocol

Since PD targets the skin layers, quantifying retention is as important as permeation.

-

After 24h, wash the skin surface.

-

Tape Stripping: Use adhesive tape (e.g., Scotch Crystal) to strip the Stratum Corneum (15 strips).

-

Extraction: Add 2 mL Methanol/THF (50:50) to the vial and sonicate for 30 mins to extract PD.

-

Viable Epidermis/Dermis: Mince the remaining skin and extract similarly.

Data Analysis

Calculate the Steady-State Flux (

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Particle Agglomeration | Lipid crystallization during cooling.[1][2] | Increase surfactant concentration; cool faster (ice bath) to form smaller crystals.[1][2] |

| Low Drug Recovery (HPLC) | Incomplete extraction from lipid matrix.[1][2] | Use THF or Chloroform for extraction; ensure mobile phase has sufficient non-polar solvent.[1][2] |

| No Permeation Detected | Sink conditions violated. | Increase Brij-35 in receptor fluid to 5% or replace with 50% Ethanol/PBS.[1][2] |

| Phase Separation | Instability of NLC.[1][2] | Check Zeta Potential (aim for > |

References

-

PubChem. (2025).[1][2][4] Pyridoxine 3,4-dipalmitate Compound Summary. National Library of Medicine.[2] [Link][1]

-

Mitri, K., et al. (2011). Lipid nanocarriers for dermal delivery of lutein: Preparation, characterization, stability and performance. International Journal of Pharmaceutics. (Contextual grounding for lipophilic vitamin NLCs). [Link][1]

-

Pardeike, J., et al. (2009). Lipid nanoparticles (SLN, NLC) in cosmetic and pharmaceutical dermal products. International Journal of Pharmaceutics. [Link]

-

OECD Guidelines for the Testing of Chemicals. (2004).[2] Test No. 428: Skin Absorption: In Vitro Method. (Standard for IVPT protocol). [Link][1]

-

Scientific Committee on Consumer Safety (SCCS). (2010).[1][2] Basic criteria for the in vitro assessment of dermal absorption of cosmetic ingredients. European Commission.[1][2] [Link]

Sources

Application Note: Spectrophotometric Analysis of Pyridoxine 3,4-Dipalmitate Purity

Abstract

This application note details a robust spectrophotometric protocol for the purity analysis of Pyridoxine 3,4-Dipalmitate (PDP) , a lipophilic derivative of Vitamin B6. Unlike water-soluble Pyridoxine Hydrochloride, PDP requires specific non-aqueous solvent systems to ensure complete solubilization and accurate quantification. This guide addresses the challenges of lipophilic vitamin analysis, including solvent selection, solvatochromic shifts, and interference management. The method utilizes UV absorption of the pyridine chromophore, typically observed between 270–290 nm in ethanolic solution.

Introduction & Chemical Basis[1][2][3]

The Analyte

Pyridoxine 3,4-Dipalmitate (CAS: 14535-83-2) is an esterified form of Pyridoxine (Vitamin B6). The esterification at the 3 and 4 positions with palmitic acid renders the molecule lipophilic, enhancing its penetration in dermatological applications.

Spectroscopic Principle

The UV-Vis analysis of PDP relies on the pyridine ring chromophore.

-

Selectivity: The palmitic acid tails are aliphatic and do not absorb significantly in the UV region (200–400 nm). Therefore, the absorbance is specific to the pyridoxine moiety.

-

Solvatochromism: The absorption maximum (

) of pyridoxine derivatives is highly sensitive to pH and solvent polarity. While Pyridoxine HCl in aqueous acid absorbs at ~290 nm, PDP in ethanol typically exhibits a -

Purity Logic: By comparing the specific absorbance (

) or the molar absorptivity (

Chemical Structure & Chromophore Logic

Figure 1: Structural basis of detection. The pyridine ring acts as the signal generator, while the lipid tails dictate solubility.

Materials and Reagents

To ensure data integrity, use reagents meeting the following specifications:

| Reagent/Equipment | Grade/Specification | Criticality |

| Ethanol | Dehydrated (99.5%), HPLC or Spectro grade | High: Water content causes turbidity and hydrolysis. |

| Pyridoxine 3,4-Dipalmitate Ref.[1][2][3][4] Std. | >98.0% Purity (Certified) | Critical: Basis of calculation. |

| Spectrophotometer | Double-beam or Single-beam with blank subtraction | Bandwidth |

| Quartz Cuvettes | 10 mm path length | Glass absorbs UV; Quartz is mandatory. |

| Volumetric Glassware | Class A | Ensures dilution accuracy. |

Experimental Protocol

System Suitability: Spectral Scanning

Before routine quantification, the

-

Blank: Fill a cuvette with Ethanol (99.5%). Perform baseline correction.[5]

-

Scan Solution: Prepare a ~20 µg/mL solution of PDP Standard in Ethanol.

-

Scan: Scan from 200 nm to 400 nm.

-

Criteria: The spectrum should show a distinct peak maximum at 278 nm ± 2 nm .

-

Note: If the peak is shifted >2 nm, check the solvent quality (acidity/alkalinity can shift the pyridine spectrum).

-

Standard Preparation (Stock & Working)

-

Stock Solution (1000 µg/mL):

-

Accurately weigh 50.0 mg of PDP Reference Standard.

-

Transfer to a 50 mL volumetric flask.

-

Dissolve in Ethanol (99.5%). Sonicate if necessary (limit to 2 mins to avoid heating/hydrolysis).

-

Dilute to volume.

-

-

Working Standard (20 µg/mL):

-

Pipette 2.0 mL of Stock Solution into a 100 mL volumetric flask.

-

Dilute to volume with Ethanol.

-

Sample Preparation

-

Weigh accurately ~50.0 mg of the raw material sample.

-

Transfer to a 50 mL volumetric flask and dissolve in Ethanol (Stock Sample).

-

Dilute 2.0 mL of Stock Sample to 100 mL with Ethanol (Working Sample).

-

Target Concentration: ~20 µg/mL.[6]

-

Measurement Workflow

Figure 2: Step-by-step assay workflow ensuring consistent dilution factors and solvent blanking.

Calculation & Data Analysis

Purity Calculation

Calculate the percentage purity of Pyridoxine 3,4-Dipalmitate using the comparison method:

Where:

- = Absorbance of the Sample solution.

- = Absorbance of the Standard solution.

- = Weight of Sample (mg).

- = Weight of Standard (mg).

- = Purity of the Reference Standard (as decimal, e.g., 0.995).

Note: This formula assumes identical dilution factors for standard and sample.

Specific Absorbance ( )

Alternatively, if a certified standard is unavailable, use the literature value (refer to JSQI or CoA):

- = Dilution Factor.

- = Path length (1 cm).

- = Concentration in g/100mL.

Validation Parameters (Self-Validating System)

To ensure the method is performing correctly, evaluate the following criteria during every run:

| Parameter | Acceptance Criteria | Scientific Rationale |

| Linearity | Confirms Beer-Lambert Law adherence. | |

| Precision (Repeatability) | RSD < 1.0% (n=6 readings) | Verifies instrument stability and solution homogeneity. |

| Wavelength Accuracy | Detects solvent contamination or pH shifts. | |

| Solvent Blank | Absorbance < 0.05 AU | Ensures solvent purity (no benzene/ketone contamination). |

Troubleshooting & Expert Insights

Interference from Hydrolysis

Issue: PDP can hydrolyze into Pyridoxine and Palmitic Acid if exposed to moisture or heat.

-

Detection: Free Pyridoxine has a significantly different solubility profile. If the sample is hazy in ethanol, hydrolysis or impurities may be present.

-

Differentiation: While UV cannot easily distinguish PDP from free Pyridoxine (similar chromophore), the molar absorptivity differs slightly due to the molecular weight change. For absolute stability indicating assays, HPLC is required. This UV method is a purity assay for raw materials, assuming no significant degradation.

Solvatochromic Shifts

Insight: The pyridine ring nitrogen is basic. Traces of acid in the ethanol can protonate the nitrogen, causing a bathochromic shift (red shift) to ~290 nm.

-

Solution: Always use the same batch of ethanol for blank, standard, and sample to cancel out solvent matrix effects.

References

-

Japanese Standards of Quasi-drug Ingredients (JSQI). (2021).[7] Ministry of Health, Labour and Welfare (MHLW), Japan.

-

PubChem Database. (n.d.). Pyridoxine dipalmitate (Compound Summary). National Center for Biotechnology Information.

-

Mizuno, N., et al. (1969).[1] Studies on Fatty Acid Esters of Pyridoxine.[1] VI. Effects of Surface-Active Agents on the Gastro-Intestinal Absorption of Pyridoxine 3,4-dipalmitate in Man. Chemical & Pharmaceutical Bulletin.

-

FDA Substance Registration System. (n.d.). UNII-HB49XCT029 (Pyridoxine Dipalmitate).[8]

Sources

- 1. Studies on fatty acid esters of pyridoxine. VI. Effects of surface-active agents on the gastro-intestinal absorption of pyridoxine 3,4-dipalmitate in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A kinetic study for the estimation of riboflavin sensitized photooxidation of pyridoxine HCl using green UV-visible spectrometric and HPLC methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spectrophotometric investigation of cocarboxylase interaction with pyridoxine hydrochloride and their interactional properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mhlw.go.jp [mhlw.go.jp]

- 7. Japan's MHLW Publishes New Quality Standards for Quasi-Drugs [globalregulatorypartners.com]

- 8. GSRS [precision.fda.gov]

Application Note: Optimal pH Range for Pyridoxine 3,4-Dipalmitate Formulation Stability

Executive Summary

Pyridoxine 3,4-dipalmitate (PDP), also known as Pyridoxine Dipalmitate (CAS: 31229-74-0), is a lipophilic ester derivative of Vitamin B6 (pyridoxine). Unlike water-soluble pyridoxine, PDP offers superior skin penetration and improved stability against thermal and oxidative stress. However, as a diester, PDP is susceptible to hydrolytic degradation, a process critically governed by the pH of the formulation matrix.

Core Finding: The optimal pH range for maximizing the chemical stability of Pyridoxine 3,4-dipalmitate in aqueous-based emulsions is pH 5.5 to 6.5 .